molecular formula C10H11BrClNO B14061860 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14061860
M. Wt: 276.56 g/mol
InChI Key: GKMICFNASORAMZ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For example, substitution with an amine can yield 1-(2-Amino-6-(aminomethyl)phenyl)-3-bromopropan-1-one, while oxidation can produce 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropanoic acid.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-1-one

Uniqueness: 1-(2-Amino-6-(chloromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both a bromine and a chloromethyl group, which provides distinct reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3H,4-6,13H2

InChI Key

GKMICFNASORAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCBr)CCl

Origin of Product

United States

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